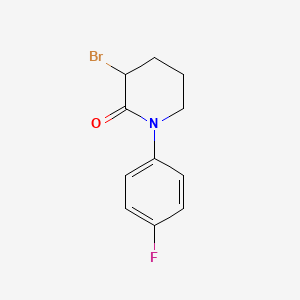

![molecular formula C18H22F2N2O2 B2674932 N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281137-81-2](/img/structure/B2674932.png)

N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the prop-2-yn-1-yl group, and the attachment of the difluoromethoxy group to the phenyl ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula, C17H14F2N4O2. It has a molecular weight of approximately 344.315 Da . The presence of the difluoromethoxy group could introduce interesting electronic effects, which could influence the compound’s reactivity and properties.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the prop-2-yn-1-yl group could potentially undergo addition reactions, while the difluoromethoxy group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could increase its polarity, which could influence its solubility in different solvents .科学的研究の応用

Glycine Transporter 1 Inhibition

Researchers have identified structurally diverse compounds as potent and orally available inhibitors of the glycine transporter 1 (GlyT1), which is crucial for the modulation of central nervous system activity. The development of these inhibitors, including compounds with modifications similar to the chemical structure , indicates a significant interest in targeting GlyT1 for therapeutic applications, highlighting their potential in enhancing glycine concentration in the cerebrospinal fluid and influencing neuropsychiatric disorders (Yamamoto et al., 2016).

Soluble Epoxide Hydrolase Inhibition

The discovery of piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH) through high-throughput screening signifies another avenue of research. These compounds, by inhibiting sEH, have shown potential in modulating inflammatory processes, which is pivotal in the treatment of various diseases, including cardiovascular diseases and inflammation-related disorders (Thalji et al., 2013).

Anti-inflammatory Applications

Studies on ibuprofen analogs, specifically focusing on N-hydroxy methyl derivatives and their condensed forms with various active hydrogen-containing compounds, reveal potent anti-inflammatory activity. This research underscores the potential of structurally related compounds in developing new anti-inflammatory agents (Rajasekaran et al., 1999).

Microglia Imaging

The development of PET radiotracers for imaging microglia-specific markers, such as the macrophage colony-stimulating factor 1 receptor (CSF1R), demonstrates the application of piperidine derivatives in neuroinflammation research. These compounds offer noninvasive tools for studying neuroinflammation's role in neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases (Horti et al., 2019).

Anti-angiogenic and DNA Cleavage Activities

Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities. These findings suggest the potential for these compounds in cancer therapy, particularly through mechanisms involving the inhibition of angiogenesis and direct effects on DNA (Kambappa et al., 2017).

特性

IUPAC Name |

N-[[3-(difluoromethoxy)phenyl]methyl]-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N2O2/c1-3-9-22-10-7-15(8-11-22)17(23)21(2)13-14-5-4-6-16(12-14)24-18(19)20/h1,4-6,12,15,18H,7-11,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISRPTVUCAWZML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)OC(F)F)C(=O)C2CCN(CC2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride](/img/structure/B2674849.png)

![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)

![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)

![N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2674860.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2674862.png)

![Methyl 3-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2674865.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2674870.png)